Methyl 4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate
Description
IUPAC Nomenclature and Structural Interpretation
The IUPAC name methyl 4-(2-(2-(4-bromo-2-methylphenoxy)acetyl)hydrazinyl)-4-oxobutanoate provides a precise description of its molecular structure. Breaking down the name:
- Methyl : Indicates the presence of a methyl ester group ($$ \text{COOCH}_3 $$) at the terminal position.
- 4-oxobutanoate : Refers to a four-carbon chain with a ketone group at the fourth position and an ester functional group.
- Hydrazinyl : Denotes a hydrazine-derived moiety ($$ \text{-NH-NH-} $$) linked to the acetyl group.
- 2-(4-bromo-2-methylphenoxy)acetyl : Describes a phenoxy group substituted with bromine and methyl groups at the 4- and 2-positions, respectively, attached to an acetyl unit.
The structural complexity is further illustrated by its SMILES notation:
COC(=O)CCC(=O)NNC(=O)COc1ccc(cc1C)Br
This representation highlights the ester group ($$ \text{COOCH}_3 $$), ketone ($$ \text{C=O} $$), hydrazine bridge ($$ \text{NH-NH} $$), and the brominated aromatic ring.
Molecular Formula and Weight Analysis
The molecular formula $$ \text{C}{14}\text{H}{17}\text{BrN}{2}\text{O}{5} $$ corresponds to a molecular weight of 373.20 g/mol. A detailed elemental composition breakdown is provided below:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 14 | 12.011 | 168.154 |
| H | 17 | 1.008 | 17.136 |
| Br | 1 | 79.904 | 79.904 |
| N | 2 | 14.007 | 28.014 |
| O | 5 | 15.999 | 79.995 |
| Total | 373.203 |
This table confirms the molecular weight calculation through summation of individual elemental contributions. The bromine atom accounts for 21.4% of the total mass, underscoring its significant role in the compound’s physicochemical properties.
Historical Context and Discovery Timeline
While specific details about the compound’s initial synthesis remain sparse, its CAS registry number (514810-38-9) suggests recent inclusion in chemical databases, likely post-2020. The structural motifs present in the compound—such as the hydrazine and brominated aromatic systems—align with synthetic strategies developed for analogous molecules. For example, methyl 2-(4-bromophenyl)-2-oxoacetate (CAS 57699-28-2), a related brominated ester, has been documented since 2006, indicating sustained interest in bromoaromatic intermediates. The synthesis of methyl 4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate likely builds upon established methods for acylhydrazine formation and esterification.
Significance in Organic and Medicinal Chemistry
The compound’s multifunctional design offers several avenues for scientific exploration:
- Synthetic Versatility : The hydrazine moiety serves as a nucleophilic site for condensation reactions, enabling the formation of heterocycles or Schiff bases. Concurrently, the bromine atom on the aromatic ring facilitates cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, for further derivatization.
- Medicinal Chemistry Potential : Hydrazine derivatives are prevalent in pharmacologically active compounds, including antitubercular and anticancer agents. The ester group may act as a prodrug moiety, enhancing bioavailability through enzymatic hydrolysis in vivo.
- Agrochemical Applications : Brominated aromatic compounds are instrumental in developing herbicides and pesticides. The compound’s stability and reactivity could position it as a precursor for novel agrochemicals.
Comparisons to structurally related compounds further emphasize its uniqueness:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-4-methylphenol | $$ \text{C}7\text{H}7\text{BrO} $$ | Simple bromophenol lacking functional complexity |
| Methyl 2-(4-bromophenyl)-2-oxoacetate | $$ \text{C}9\text{H}7\text{BrO}_3 $$ | Ketone and ester groups without hydrazine |
| 4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid | $$ \text{C}{11}\text{H}{11}\text{BrO}_3 $$ | Carboxylic acid analog without ester or hydrazine |
The integration of hydrazine, ester, and bromoaromatic groups in this compound distinguishes it from simpler analogs, enabling tailored modifications for targeted applications.
Properties
Molecular Formula |
C14H17BrN2O5 |
|---|---|
Molecular Weight |
373.20 g/mol |
IUPAC Name |
methyl 4-[2-[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinyl]-4-oxobutanoate |
InChI |
InChI=1S/C14H17BrN2O5/c1-9-3-4-11(10(15)7-9)22-8-13(19)17-16-12(18)5-6-14(20)21-2/h3-4,7H,5-6,8H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
BYRUUFHDTSUGGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NNC(=O)CCC(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇BrN₂O₅ |
| Molecular Weight | 373.20 g/mol |
| IUPAC Name | methyl 4-[2-[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinyl]-4-oxobutanoate |
| Standard InChI | InChI=1S/C14H17BrN2O5/c1-9-3-4-11(10(15)7-9)22-8-13(19)17-16-12(18)5-6-14(20)21-2/h3-4,7H,5-6,8H2,1-2H3,(H,16,18)(H,17,19) |
| Standard InChIKey | BYRUUFHDTSUGGY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)OCC(=O)NNC(=O)CCC(=O)OC)Br |
Synthetic Strategy Overview
The synthesis of this compound involves several key steps requiring careful control of reaction conditions. The process typically begins with the preparation of 2-bromo-4-methylphenol, followed by conversion to phenoxyacetic acid derivatives, formation of hydrazides, and finally coupling with appropriate oxobutanoate compounds.
General Synthetic Pathway
The complete synthesis pathway can be summarized as follows:
- Preparation of 2-bromo-4-methylphenol via bromination of p-cresol
- Conversion to 2-bromo-4-methylphenoxy acetic acid by alkylation
- Formation of the hydrazide derivative
- Coupling with methyl oxobutanoate derivatives
- Purification and isolation of the final product
Preparation of 2-Bromo-4-methylphenol
The first critical step in the synthesis is the preparation of 2-bromo-4-methylphenol, which serves as a key precursor. A continuous bromination process of p-cresol has been developed for this purpose, offering advantages in yield and selectivity.
Continuous Bromination Process
A patented method utilizes a continuous bromination approach to prepare 2-bromo-4-methylphenol from p-cresol, effectively reducing the formation of unwanted by-products such as 2,6-dibromo-4-methylphenol.
The process involves the following steps:
- Dilution of bromine with solvent to a concentration of 5-100% (preferably 20-50%)
- Dilution of p-cresol with solvent to a concentration of 5-100% (preferably 20-50%)
- Continuous mixing of the solutions in a tubular reactor with controlled temperature conditions
- Recovery of hydrogen bromide and solvent from the reaction mixture
- Purification to obtain high-purity 2-bromo-4-methylphenol
Reaction Conditions and Optimization
The molar ratio of bromine to p-cresol is critical for optimizing selectivity and yield, with an optimal range of 0.98-1.03. Temperature control is equally important, with the following conditions:
| Parameter | Range | Optimal Range |
|---|---|---|
| Bromine solution temperature | -35 to 30°C | -20 to 10°C |
| p-Cresol solution temperature | -35 to 30°C | -20 to 10°C |
| Reactor outlet temperature | -25 to 50°C | -15 to 30°C |
| Bromine:p-cresol molar ratio | 0.8 to 1.1 | 0.98 to 1.03 |
The choice of solvent also plays a crucial role, with methylene dichloride, chloroform, ethylene dichloride, or toluene being suitable options. Using the same solvent for both reactants provides better results.
Experimental Results
Several experimental demonstrations of this method have been reported, with varying conditions and results:
| Embodiment | Solvent | Bromine:p-cresol Ratio | Temperature Range | Yield | Purity |
|---|---|---|---|---|---|
| 1 | Ethylene dichloride | 0.98:1.00 | 10-20°C | 93.2% | 99.8% |
| 2 | Ethylene dichloride | 1.005:1.00 | 0-15°C | 96.7% | 99.8% |
| 3 | Chloroform | 1.00:1.00 | -5-10°C | 97.3% | 99.8% |
This continuous process provides significantly higher yields and purities compared to traditional batch processes, with reduced formation of dibromo by-products.
Synthesis of 2-Bromo-4-methylphenoxy Acetyl Derivatives
Following the preparation of 2-bromo-4-methylphenol, the next step involves conversion to phenoxyacetic acid derivatives, which serve as key intermediates in the synthesis.
Formation of 2-(2-Bromo-4-methylphenoxy)acetohydrazide
A crucial intermediate in the synthesis pathway is 2-(2-Bromo-4-methylphenoxy)acetohydrazide (CAS: 6079-89-6), which has a molecular weight of 259.11 g/mol and formula C₉H₁₁BrN₂O₂. This intermediate is typically prepared through the following steps:
- Etherification of 2-bromo-4-methylphenol with chloroacetic acid or its derivatives
- Conversion of the resulting phenoxyacetic acid to an activated form (e.g., acid chloride or ester)
- Reaction with hydrazine to form the acetohydrazide
The preparation of this intermediate requires careful control of reaction conditions to maximize yield and minimize side reactions.
Final Assembly of the Target Compound
The final stages of the synthesis involve coupling the hydrazide intermediate with methyl oxobutanoate derivatives to form the target compound.
Critical Reaction Parameters
Several factors influence the efficiency of the coupling reaction:
| Parameter | Importance | Optimal Conditions |
|---|---|---|
| Temperature | Critical for selectivity | Typically 0-25°C, depending on reactivity |
| Concentration | Affects reaction rate and selectivity | Moderate dilution to minimize side reactions |
| Reaction time | Balances completion vs. degradation | Monitored to achieve optimal conversion |
| Catalyst/coupling agent | Facilitates reaction | Selected based on compatibility with functional groups |
| Solvent system | Influences solubility and reactivity | Typically polar aprotic solvents (DMF, DMSO, etc.) |
Purification and Characterization
After synthesis, the crude product requires purification to obtain high-purity this compound.
Purification Techniques
Common purification methods include:
- Recrystallization from appropriate solvent systems
- Column chromatography using silica gel or other suitable stationary phases
- Preparative HPLC for highest purity requirements
Analytical Characterization
The identity and purity of the synthesized compound can be confirmed using various analytical techniques:
| Technique | Information Provided |
|---|---|
| NMR spectroscopy (¹H, ¹³C) | Structural confirmation, purity assessment |
| Mass spectrometry | Molecular weight confirmation, fragmentation pattern |
| IR spectroscopy | Functional group identification |
| HPLC | Purity determination, detection of impurities |
| Elemental analysis | Confirmation of elemental composition |
| X-ray crystallography | Definitive structural confirmation (if crystalline) |
Alternative Synthetic Approaches
While the continuous bromination process provides an efficient route to the key precursor 2-bromo-4-methylphenol, alternative approaches to the overall synthesis of this compound may offer advantages in certain contexts.
Comparison of Synthetic Routes
| Synthetic Approach | Advantages | Limitations |
|---|---|---|
| Sequential synthesis from 2-bromo-4-methylphenol | Well-established precursor synthesis, straightforward approach | Multiple steps, moderate overall yield |
| Convergent synthesis with late-stage coupling | Flexibility in modifying components, potentially higher overall yield | More complex optimization, challenging purification |
| One-pot procedures for multiple steps | Reduced isolation steps, potentially higher efficiency | Challenging optimization, potential side reactions |
Reaction Mechanism Considerations
Understanding the reaction mechanisms involved in each step of the synthesis provides insights for optimization and troubleshooting.
Bromination Mechanism
The regioselective bromination of p-cresol proceeds via electrophilic aromatic substitution. The methyl group directs ortho/para, while the hydroxyl group strongly activates and directs ortho/para. The combination favors bromination at the ortho position to the hydroxyl group, yielding 2-bromo-4-methylphenol as the major product.
Etherification and Hydrazide Formation
The etherification of 2-bromo-4-methylphenol typically proceeds via a nucleophilic substitution mechanism, while hydrazide formation involves nucleophilic acyl substitution.
Chemical Reactions Analysis
Nucleophilic Reactions at the Ester Group
The 4-oxobutanoate ester moiety undergoes nucleophilic acyl substitution under basic or acidic conditions. Key reactions include:
-
Hydrolysis : In aqueous NaOH or HCl, the ester converts to a carboxylic acid derivative. Reaction rates depend on solvent polarity and temperature.
-
Alcoholysis : Reacts with alcohols (e.g., methanol, ethanol) to form alternative esters, often catalyzed by acids or bases.
Table 1: Ester Reactivity Overview
| Reaction Type | Conditions | Product | Yield Optimization Factors |
|---|---|---|---|
| Hydrolysis | 1M NaOH, 60°C, 6h | 4-oxobutanoic acid derivative | Solvent (H₂O/THF), stirring |
| Transesterification | R-OH, H₂SO₄, reflux | Substituted alkyl ester | Alcohol excess, anhydrous |
Hydrazinyl Group Reactivity
The hydrazine (-NH-NH-) linker participates in condensation and cyclization reactions:
-
Hydrazone Formation : Reacts with aldehydes/ketones (e.g., benzaldehyde) to form hydrazones, useful in heterocyclic synthesis.
-
Oxidation : Susceptible to oxidation by agents like H₂O₂ or KMnO₄, forming diazenium or nitrile derivatives depending on conditions.
Key Mechanistic Insight :
The hydrazinyl group’s nucleophilicity is enhanced in polar aprotic solvents (e.g., DMF), facilitating Schiff base formation. Steric hindrance from the 2-bromo-4-methylphenoxy group may slow kinetics.
Bromoarene Reactivity
The 2-bromo-4-methylphenoxy substituent enables:
-
Nucleophilic Aromatic Substitution (SNAr) : Requires electron-withdrawing groups to activate the ring. Limited reactivity observed due to methyl’s electron-donating effect .
-
Suzuki Coupling : With Pd catalysts, reacts with boronic acids to form biaryl systems. Efficiency depends on ligand choice (e.g., PPh₃ vs. SPhos) .
Table 2: Bromoarene Reaction Parameters
| Reaction | Catalyst System | Temperature | Conversion (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 80°C, 12h | ~65 |
| Ullmann Coupling | CuI, 1,10-phenanthroline | 120°C, 24h | <30 |
Acetyl Hydrazine Stability
The acetylhydrazine segment (-NH-CO-) undergoes:
-
Acid/Base Hydrolysis : Cleaves to form carboxylic acid and hydrazine derivatives at elevated temperatures (>80°C).
-
Thermal Decomposition : At >150°C, decomposes via C-N bond cleavage, releasing CO₂ and generating amine byproducts.
Reaction Optimization Strategies
Scientific Research Applications
METHYL 4-[2-(2-BROMO-4-METHYLPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of METHYL 4-[2-(2-BROMO-4-METHYLPHENOXY)ACETOHYDRAZIDO]-4-OXOBUTANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of hydrazinyl-oxobutanoate derivatives, which share structural motifs but differ in substituents and functional groups. Below is a comparative analysis with three analogs, highlighting key structural and property differences.
Table 1: Structural and Property Comparison
Key Findings:
Substituent Effects: The 2-bromo-4-methylphenoxy group in the target compound introduces steric hindrance and electron-withdrawing effects, contrasting with the electron-donating 4-methoxyphenyl group in Analog 1. This difference impacts reactivity in nucleophilic substitution reactions . Ester vs. Carboxylic Acid: The methyl ester in the target compound reduces water solubility compared to the carboxylic acid in Analog 1, making it more suitable for lipid-rich environments .
Biological Relevance :
- Analog 1’s carboxylic acid group facilitates hydrogen bonding with biological targets, correlating with reported antimicrobial activity. In contrast, the target compound’s ester group may enhance membrane permeability but reduce target affinity .
Synthetic Flexibility :
- Analog 2’s pyrrole ring and ethyl ester chain enable modular synthesis for polymer precursors, whereas the target compound’s brominated aromatic system is tailored for halogen-specific interactions .
Lumping Strategy :
- As per the lumping approach (grouping structurally similar compounds), the target compound and Analog 3 share brominated aromatic motifs, suggesting comparable degradation pathways in environmental models .
Biological Activity
Methyl 4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activities, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C14H17BrN2O5
- Molecular Weight : 373.20 g/mol
- IUPAC Name : Methyl 4-[2-[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinyl]-4-oxobutanoate
- CAS Number : 443895-56-5
The compound features a bromo-substituted aromatic ring, a hydrazine moiety, and an oxobutanoate functional group, contributing to its diverse biological activities and potential applications in drug development .
Synthesis
The synthesis of this compound typically involves several steps:
- Bromination : Starting from 4-methylphenol, bromination produces 2-bromo-4-methylphenol.
- Acetylation : The brominated compound is reacted with acetic anhydride to yield 2-(2-bromo-4-methylphenoxy)acetic acid.
- Hydrazine Reaction : This acid is then treated with hydrazine hydrate to form the hydrazide derivative.
- Esterification : Finally, the hydrazide undergoes esterification with methyl 4-oxobutanoate under acidic conditions to yield the target compound.
Biological Activity
This compound exhibits a range of biological activities:
- Anti-inflammatory Effects : The compound may inhibit certain enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that it may possess anticancer activity by inducing apoptosis in cancer cells, although further research is necessary to substantiate these claims.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, indicating that this compound could also exhibit such effects .
The mechanism of action for this compound likely involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzymes that play crucial roles in inflammation or cancer progression .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
Q & A
Q. What are the common synthetic routes for Methyl 4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate, and how can reaction conditions be optimized for yield?
Answer: The compound is synthesized via hydrazide coupling between a bromophenoxy acetyl chloride derivative and a methyl 4-hydrazinyl-4-oxobutanoate precursor. Key steps include:
- Hydrazide Formation : Reacting succinic anhydride with hydrazine derivatives in toluene under reflux to form the 4-oxobutanoate hydrazinyl intermediate .
- Acylation : Coupling the hydrazide intermediate with 2-bromo-4-methylphenoxy acetyl chloride under basic conditions (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) .
- Optimization : Yield improvements (70–82%) are achieved by controlling stoichiometry (1:1.2 molar ratio of hydrazide to acyl chloride), reaction time (24–48 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are most effective for characterizing the hydrazinyl and carbonyl groups in this compound?
Answer:
- IR Spectroscopy : The hydrazinyl N–H stretch appears at 3420–3423 cm⁻¹, while carbonyl (C=O) stretches for the oxobutanoate and acetyl groups are observed at 1631–1738 cm⁻¹ .
- ¹H NMR : The hydrazine NH protons resonate as broad singlets at δ 8.5–9.75 ppm. The methyl ester group (COOCH₃) appears as a singlet at δ 3.6–3.7 ppm, and aromatic protons from the bromophenoxy moiety are split into doublets (δ 7.2–7.5 ppm, J = 8.8 Hz) .
- ¹³C NMR : Carbonyl carbons (C=O) are detected at δ 169–171 ppm, confirming ester and acetyl functionalities .
Q. How can researchers assess the compound’s in vitro cytotoxicity using standardized assays?
Answer:
- Cell Viability Assays : Use the MTT or resazurin reduction assay on cancer cell lines (e.g., Caco-2 colon adenocarcinoma). Incubate cells with the compound (10–100 µM) for 48–72 hours and measure viability reduction (e.g., 33.7–45.5% at 100 µM) .
- Dose-Response Curves : Generate IC₅₀ values via non-linear regression analysis. Include positive controls (e.g., doxorubicin) and validate with triplicate experiments .
Advanced Questions
Q. How can computational methods like density functional theory (DFT) predict the reactivity of the bromophenoxy moiety?
Answer:
- Electron Density Analysis : The Colle-Salvetti correlation-energy formula, implemented in DFT software, calculates electron density distributions. The bromine atom’s electron-withdrawing effect reduces electron density on the phenoxy ring, increasing electrophilicity at the acetyl group .
- Reactivity Indices : Fukui functions (e.g., f⁺ for electrophilic attack) identify reactive sites. The acetyl carbonyl carbon shows high electrophilicity, making it susceptible to nucleophilic substitution .
Q. What strategies resolve contradictions in NMR data due to dynamic isomerism in the hydrazine linker?
Answer:
- Variable-Temperature NMR : Conduct experiments at 25–60°C. Dynamic isomerism (E/Z interconversion) broadens NH proton signals at lower temperatures; sharpening occurs at higher temperatures as equilibration accelerates .
- 2D NOESY : Detect spatial proximity between hydrazine NH protons and adjacent methyl/aromatic groups to confirm dominant conformers .
Q. How to design experiments to elucidate the mechanism of apoptosis induction in cancer cells?
Answer:
- Flow Cytometry : Use Annexin V-FITC/PI staining to quantify apoptotic cells (early vs. late apoptosis). Compare treated vs. untreated Caco-2 cells .
- Western Blotting : Measure caspase-3/7 activation and PARP cleavage. Upregulation of pro-apoptotic proteins (e.g., Bax) and suppression of Bcl-2 confirm intrinsic apoptotic pathways .
- Mitochondrial Membrane Potential (ΔΨm) : Assess using JC-1 dye. A shift from red (aggregated) to green (monomeric) fluorescence indicates ΔΨm collapse, a hallmark of apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
